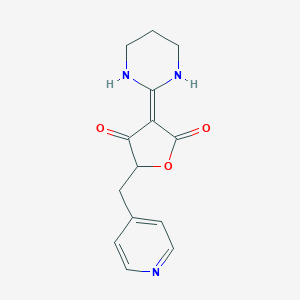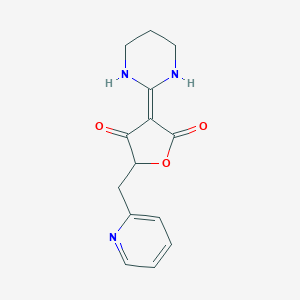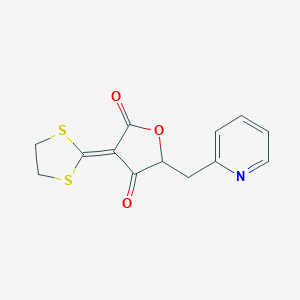![molecular formula C18H24O4S2 B290170 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol](/img/structure/B290170.png)
2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol, also known as HS-173, is a novel small molecule that has been synthesized for potential use in scientific research.
Wirkmechanismus
The mechanism of action of 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the improvement of endothelial function. 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol has also been shown to have anti-inflammatory effects and to inhibit the activity of HDACs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol in lab experiments is its ability to inhibit the activity of various signaling pathways, which makes it a potential candidate for the development of targeted therapies. However, one limitation of using 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol. One area of research could be the development of more efficient synthesis methods for 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol. Another area of research could be the investigation of the potential of 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol as a therapeutic agent for various diseases, including cancer and cardiovascular disease. Additionally, further research could be conducted to better understand the mechanism of action of 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol and to identify potential side effects.
Synthesemethoden
2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol can be synthesized through a multi-step process that involves the reaction of 2-bromoethanol with 1-naphthylthiol to form 2-(1-naphthylthio)ethanol. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethyl mercaptan to form the final product, 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol.
Wissenschaftliche Forschungsanwendungen
2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol has been shown to have potential applications in various scientific research fields, including cancer research and cardiovascular disease. In cancer research, 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease research, 2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol has been shown to have anti-inflammatory effects and to improve endothelial function.
Eigenschaften
Molekularformel |
C18H24O4S2 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
2-[2-[5-[2-(2-hydroxyethoxy)ethylsulfanyl]naphthalen-1-yl]sulfanylethoxy]ethanol |
InChI |
InChI=1S/C18H24O4S2/c19-7-9-21-11-13-23-17-5-1-3-15-16(17)4-2-6-18(15)24-14-12-22-10-8-20/h1-6,19-20H,7-14H2 |
InChI-Schlüssel |
ZVASNNJMYYNUHP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2SCCOCCO)C(=C1)SCCOCCO |
Kanonische SMILES |
C1=CC2=C(C=CC=C2SCCOCCO)C(=C1)SCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290087.png)
![5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290089.png)
![1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B290091.png)
![2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B290092.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(2-phenylethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290093.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)







